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molecular formula C12H15ClO5S B8646701 Ethyl [4-(chlorosulfonyl)-2,5-dimethylphenoxy]acetate CAS No. 91767-77-0

Ethyl [4-(chlorosulfonyl)-2,5-dimethylphenoxy]acetate

Cat. No. B8646701
M. Wt: 306.76 g/mol
InChI Key: CLYWNSGHQKPPKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06869975B2

Procedure details

The title compound was prepared according to the method described for preparing compound 10.2, using compound 21.1 as the starting material. 1H NMR (400 MHz) (CDCl3) δ 7.86 (1H, s); 6.61 (1H, s); 4.74 (2H, s); 4.30 (2H, q, J=7.1 Hz); 2.71 (3H, s); 2.31 (3H, s); 1.32 (3H, t, J=7.1 Hz).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:18])[CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([S:13]([Cl:16])(=[O:15])=[O:14])=[CH:9][C:8]=1[CH3:17])[CH3:2].[CH2:19](OC(=O)COC1C=C(C)C=CC=1C)C>>[CH2:1]([O:3][C:4](=[O:18])[CH2:5][O:6][C:7]1[CH:12]=[C:11]([CH3:19])[C:10]([S:13]([Cl:16])(=[O:14])=[O:15])=[CH:9][C:8]=1[CH3:17])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(COC1=C(C=C(C=C1)S(=O)(=O)Cl)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(COC1=C(C=CC(=C1)C)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(COC1=C(C=C(C(=C1)C)S(=O)(=O)Cl)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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